Hexapeptide-10

Overview

Description

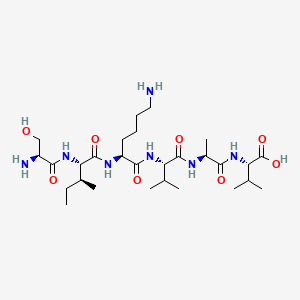

Hexapeptide-10, also known as Serilesine, is an amino acid derivative . It is a synthetic peptide containing Alanine, Isoleucine, Lysine, Serine, and Valine residues . It is used in various skincare products due to its extraordinary visible skin restructuring and firming abilities .

Synthesis Analysis

Hexapeptide-10 is a synthetic peptide derived from a Laminin part responsible for adhesion . The amino acid sequence of Hexapeptide-10 is Ser-Asp-Gly-Pro-Arg-Pro . It is synthesized for research use and has potential research and development risk .Molecular Structure Analysis

The molecular formula of Hexapeptide-10 is C28H53N7O8 . It has a molecular weight of 615.76 and a monoisotopic mass of 615.395569 Da .Physical And Chemical Properties Analysis

Hexapeptide-10 is a white to pale yellow powder . It is slightly soluble in water . The stability of Hexapeptide-10 is not explicitly mentioned in the sources, but it is generally stable under recommended storage conditions .Scientific Research Applications

Anti-Aging in Cosmetics

Hexapeptide-10 is widely used in the field of cosmetics for its anti-aging properties . It has been proven effective in clinical skin trials . The peptide works against both intrinsic and extrinsic aging .

Skin Care

Hexapeptide-10 plays a significant role in skin care. It stimulates cellular regulation molecules, leading to the regeneration and healing of skin and other tissues .

Protection Against UV-induced Aging

Formulations containing Hexapeptide-10 could potentially lower the risk of UV-induced cutaneous aging . This makes it a valuable ingredient in sunscreens and other skincare products designed to protect against UV damage .

Anti-Melanogenic Effects

Hexapeptide-10 has been found to inhibit melanogenesis, the process that leads to skin pigmentation . This makes it a potential ingredient for treating hyperpigmentation disorders .

Collagen Synthesis

Hexapeptide-10 has been reported to stimulate collagen synthesis . Collagen is a key protein in our skin that provides structure and elasticity. By boosting collagen production, Hexapeptide-10 can help maintain skin health and combat the signs of aging .

Fibroblast Proliferation and Scaffolding

Hexapeptide-10 has been shown to stimulate fibroblast proliferation and scaffolding . Fibroblasts are cells that produce collagen and other fibers. By promoting their activity, Hexapeptide-10 supports the structural integrity of the skin .

Mechanism of Action

Target of Action

Hexapeptide-10 primarily targets proteins such as laminin-5 and α6-integrin . These proteins play a crucial role in maintaining the firmness and elasticity of the skin .

Mode of Action

Hexapeptide-10 interacts with its targets by promoting the production of laminin-5 and α6-integrin . It mimics Laminin, promoting keratinocyte adhesion and boosting the proliferation of keratinocytes by 38% and fibroblasts by 75% . It stimulates fibroblasts to increase Laminin-5 production, which is essential for linking keratinocytes to the basement membrane .

Biochemical Pathways

The primary biochemical pathway affected by Hexapeptide-10 involves the synthesis of laminin-5 and α6-integrin . These proteins are essential for maintaining the firmness and elasticity of the skin, and their production decreases over time with aging . Hexapeptide-10 helps restore the skin’s structure by promoting the production of these important proteins .

Result of Action

The action of Hexapeptide-10 results in a stronger dermo-epidermal junction and an overall improvement in skin firmness, smoothness, and density . It strengthens the dermo-epidermal junction, increasing the production of Laminin 5 and Integrin-α6 proteins and hemidesmosome formation . This leads to a restructuring effect on the skin, increasing skin compactness, firmness, and density .

Action Environment

The efficacy and stability of Hexapeptide-10 can be influenced by various environmental factors. It is used in many cosmetic formulations such as emulsions, gels, and serums in concentrations up to 0.005% .

Future Directions

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGVZFQUFJYSGS-CPDXTSBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexapeptide-10 | |

CAS RN |

146439-94-3 | |

| Record name | Hexapeptide-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146439943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAPEPTIDE-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RS1K7T9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

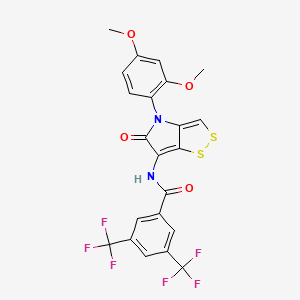

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the purported cosmetic benefits of Hexapeptide-10 for skin health?

A1: Research suggests that Hexapeptide-10, when included in a serum with other cosmetic ingredients like Tridecapeptide-1 and Carnosine, may offer benefits for skin health. Studies indicate that these peptides can promote skin cell proliferation and exhibit antioxidant properties, potentially aiding in skin repair. []

Q2: Is there any research on using Hexapeptide-10 for conditions other than skin repair?

A3: One study explored the potential of a hexapeptide incorporated into fabric for diabetic foot care. [] This research suggests a possible application beyond typical cosmetic uses, but further investigation is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide](/img/structure/B1673072.png)

![1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B1673073.png)

![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)

![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)

![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)